3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C12H16N4O4S and a molecular weight of 312.34 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, such as the compound , involves the use of 3-amino-1,2,4-triazole . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C12H16N4O4S . Further details about its structure can be determined using spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound. In general, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Mechanism of Action
Target of Action
Compounds with similar structures have been found to modulate p-glycoprotein (p-gp)-mediated multidrug resistance . P-gp is a major efflux transporter that plays a crucial role in the absorption, distribution, and elimination of many drugs.
Mode of Action
Similar compounds have been identified as potent modulators of p-gp-mediated multidrug resistance . They enhance the effects of other multidrug resistance-related cytotoxic agents and increase the accumulation of certain drugs, thereby blocking P-gp-mediated efflux function .
Biochemical Pathways
It can be inferred from similar compounds that they may interact with the pathways involving p-gp . P-gp is involved in the efflux of various endogenous and exogenous substances across the cell membrane, thereby playing a crucial role in drug disposition and resistance.
Pharmacokinetics
Similar compounds have shown high potency, low cytotoxicity, and long duration in reversing drug resistance . These properties suggest that the compound may have favorable pharmacokinetic characteristics.
Result of Action
Similar compounds have been found to reverse drug resistance in cells, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-19-11-4-3-10(7-12(11)20-2)21(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCWEMLNJHUOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.